molecular formula C23H26N4O4 B2595032 N-(2-methoxyphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251556-96-3

N-(2-methoxyphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2595032
CAS No.: 1251556-96-3
M. Wt: 422.485
InChI Key: PKKKVCYZYCVGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has delved into the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. A study synthesized some acetamide derivatives and evaluated their antibacterial activity. Compound 8g, bearing a 2-methylphenyl group, was found to be the most active growth inhibitor against several bacterial strains, including Salmonella typhi and Escherichia coli, with minimum inhibitory concentrations indicating moderate inhibitory effects but relatively more activity against Gram-negative bacterial strains (Iqbal et al., 2017).

Enzyme Inhibitory Activities

Another application area is in enzyme inhibitory activities. Compounds with the 1,3,4-oxadiazol-5-yl)piperidin-1-yl)acetamide structure were synthesized and evaluated for their inhibition potential against various enzymes. For instance, a study exploring the inhibition of bovine carbonic anhydrase and acetylcholinesterase enzymes found that certain synthesized compounds demonstrated good activity, suggesting their potential in therapeutic applications (Virk et al., 2018).

Anticancer Properties

The compound's derivatives have also been investigated for their anticancer properties. For example, novel acetamide derivatives were synthesized and screened for cytotoxicity against various cancer cell lines. Among them, certain compounds showed significant cytotoxicity, highlighting their potential as anticancer agents (Vinayak et al., 2014).

Chemotherapeutic Potential

Additionally, derivatives of the compound have been synthesized and evaluated for their chemotherapeutic potential. A series of hydrazide and oxadiazole derivatives were designed, synthesized, and assessed for antimicrobial and antiproliferative activity, with some compounds showing high inhibitory activity against tumor cell lines (Kaya et al., 2017).

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-29-18-9-7-16(8-10-18)22-25-23(31-26-22)17-11-13-27(14-12-17)15-21(28)24-19-5-3-4-6-20(19)30-2/h3-10,17H,11-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKKVCYZYCVGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.